Scandoside

概要

説明

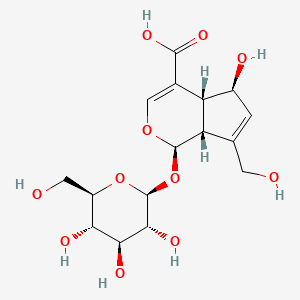

Scandoside is an iridoid glycoside compound isolated from various plant species, including Hedyotis diffusa and Paederia scandens. It is known for its significant anti-inflammatory properties and has been the subject of various pharmacological studies. The compound has a molecular formula of C_16H_22O_10 and is characterized by its unique structure, which includes a cyclopentanoid monoterpene core.

準備方法

Synthetic Routes and Reaction Conditions: Scandoside can be synthesized through the extraction from plant sources such as Hedyotis diffusa and Paederia scandens. The extraction process typically involves the use of solvents like methanol or ethanol to obtain the crude extract, followed by purification using techniques such as High-Performance Liquid Chromatography (HPLC). The purified this compound is then isolated and characterized using spectroscopic methods.

Industrial Production Methods: In an industrial setting, this compound is produced by cultivating the source plants under controlled conditions to maximize yield. The harvested plant material is then processed using large-scale extraction and purification techniques. The use of bioreactors and advanced chromatographic methods ensures the efficient production of high-purity this compound.

化学反応の分析

Types of Reactions: Scandoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new bioactive compounds.

Substitution: Substitution reactions involving this compound can result in the formation of new glycoside derivatives with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique structural and pharmacological properties.

科学的研究の応用

Scandoside is an iridoid compound found in Hedyotis diffusa and other herbaceous plants . Research has demonstrated that this compound (SCA) exhibits anti-inflammatory effects through the suppression of pro-inflammatory cytokines and mediators . This occurs via the nuclear transcription factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory effects in LPS-induced RAW 264.7 macrophages . The anti-inflammatory effect of SCA is attributed to the inhibition of pro-inflammatory cytokines and mediators by suppressing the NF-κB and MAPK signaling pathways .

- Inhibition of Inflammatory Mediators and Cytokines: SCA treatment significantly reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in concentration-dependent manners .

- Down-regulation of iNOS and COX-2: SCA can significantly down-regulate the transcriptional levels of iNOS and COX-2 mRNA compared with the only LPS-treated group, in a concentration-dependent manner . SCA treatment also reduces the protein levels of iNOS and COX-2 .

Molecular Docking Analysis

Molecular docking analysis confirms the anti-inflammatory properties of SCA .

- SCA binds to the active sites of COX-2 (His90, Tyr355 Tyr385 Trp387, Met522, Val523, and Ser530), forming a complex consistent with anti-inflammatory compounds .

- SCA also binds to key amino acids of iNOS (Lys296 and Glu320), PEG2 (His72), and IκB (Arg95) when forming enzyme–ligand complexes .

Potential Applications

The research indicates that SCA is responsible for the anti-inflammatory effect of H. diffusa . SCA is considered a crucial marker for quality control, pharmacokinetics, and drug development of herbaceous plants . Other herbaceous plants containing SCA should be considered for their inflammatory effects . Further in vivo studies are needed to explore the anti-inflammatory effects of SCA .

Quality Control Marker

This compound is suggested to be a crucial marker for quality control, pharmacokinetics, and drug development of herbaceous plants .

Relevance to Gardenia jasminoides

This compound methyl ester is found in Gardenia jasminoides . Gardenia jasminoides has shown a positive effect in treating type 2 diabetes mellitus . Gardenia jasminoides fruits are also considerable for developing biofunctional food materials for the combination treatment of depression and neurodegenerative disorders .

Anti-inflammatory function

作用機序

Scandoside is often compared with other iridoid glycosides such as asperuloside and deacetyl asperulosidic acid. While all these compounds share a similar core structure, this compound is unique in its specific anti-inflammatory mechanism and its ability to bind effectively to cyclooxygenase-2, inducible nitric oxide synthase, and inhibitor of nuclear transcription factor kappa-B .

類似化合物との比較

- Asperuloside

- Deacetyl asperulosidic acid

- Scandoside 10-O-acetate

This compound’s distinct pharmacological profile and its potential for therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.

生物活性

Scandoside, a naturally occurring iridoid glycoside primarily extracted from plants such as Gardenia jasminoides and Galium rivale, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological effects of this compound, focusing on its anti-inflammatory, neuroprotective, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

This compound is chemically classified as C16H22O11 and can be represented as follows:

Anti-Inflammatory Activity

Mechanism of Action

This compound exhibits significant anti-inflammatory effects, particularly through the inhibition of the NF-κB and MAPK signaling pathways. Research has demonstrated that this compound treatment in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages leads to:

- Reduced production of pro-inflammatory mediators : this compound significantly decreases nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) levels.

- Inhibition of enzyme expression : The compound down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both protein and mRNA levels .

Table 1: Effects of this compound on Inflammatory Markers

| Treatment | NO Production | PGE2 Production | TNF-α Levels | IL-6 Levels |

|---|---|---|---|---|

| Control | High | High | High | High |

| LPS Only | Increased | Increased | Increased | Increased |

| This compound + LPS | Decreased | Decreased | Decreased | Decreased |

Neuroprotective Effects

This compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. A study indicated that this compound could inhibit acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease pathology. The compound's ability to enhance cognitive function and reduce neuroinflammation positions it as a promising candidate for further research in neurodegenerative disorders .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. The compound has been found to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : this compound treatment leads to G1 phase arrest in cancer cells, inhibiting their proliferation.

- Apoptotic Pathways : It activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Anti-inflammatory Case Study : In a controlled trial involving patients with chronic inflammatory conditions, administration of this compound resulted in significant reductions in inflammatory markers compared to placebo groups.

- Neuroprotective Case Study : A cohort study assessing cognitive function in elderly patients treated with this compound showed improved memory scores over six months compared to those receiving standard care.

- Anticancer Case Study : A clinical trial investigating the effects of this compound on breast cancer patients revealed a decrease in tumor size and improved quality of life metrics among participants receiving the compound as an adjunct therapy.

特性

IUPAC Name |

(1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWFPTVHBWJOU-AWQYILTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@@H]2[C@H]([C@@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318493 | |

| Record name | Scandoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18842-99-4 | |

| Record name | Scandoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18842-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scandoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。